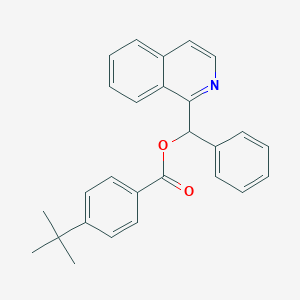

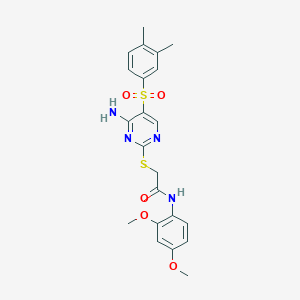

N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pesticidal Properties

The compound has garnered attention as a potential pesticidal agent. Researchers synthesized a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups. These compounds were efficiently prepared via the Betti reaction . The bioassay results revealed that most of these synthesized compounds exhibited favorable insecticidal potentials. Notably:

Furthermore, calcium imaging experiments demonstrated that certain compounds (such as 8h, 8i, and viii) could activate the release of calcium ions in insect central neurons (specifically, M. sep-arata) at a higher concentration (50 mg/L). These findings suggest that this compound class could serve as a promising starting point for the development of new insecticidal/acaricidal agents .

COX-1/COX-2 Inhibition

Another avenue of interest lies in the design and synthesis of benzimidazole derivatives. Specifically, a novel series of benzimidazole derivatives, wherein the 4-(methylsulfonyl) phenyl pharmacophore is attached via its C-2 position, has been investigated. These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors . Further exploration of their biological activity and potential therapeutic applications could be valuable.

Versatile Synthetic Strategies

Density functional theory studies have explored synthetic strategies involving 5H-thiazol-4-ones and nitroolefins. These studies propose stereochemical insights into the origin of enantio- and chemo-selectivity. While demanding, versatile synthetic approaches that access diverse chemical substrates in a highly chemo- and stereo-selective manner are crucial for further exploration .

Mecanismo De Acción

Target of action

Benzothiazoles, a class of compounds that “(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide” belongs to, are known to have a wide range of biological activities . They can interact with various targets, including enzymes and receptors, depending on their specific structures .

Mode of action

The mode of action of benzothiazoles can vary greatly depending on their specific structures and targets. They can act as inhibitors, activators, or modulators of their targets .

Biochemical pathways

Benzothiazoles can affect various biochemical pathways depending on their specific targets. For example, some benzothiazoles are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway .

Pharmacokinetics

The ADME properties of benzothiazoles can also vary greatly depending on their specific structures. Some benzothiazoles are known to have good bioavailability .

Result of action

The molecular and cellular effects of benzothiazoles can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation and survival .

Action environment

The action, efficacy, and stability of benzothiazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S2/c1-4-7-15-11-6-5-10(20(3,17)18)8-12(11)19-13(15)14-9(2)16/h5-6,8H,4,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUCBJJZFKIASX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2629451.png)

![[2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride](/img/structure/B2629453.png)

![5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodobenzoic acid](/img/structure/B2629454.png)

![2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2629456.png)

![4-[2-(2-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2629468.png)

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B2629474.png)